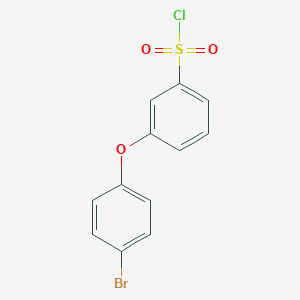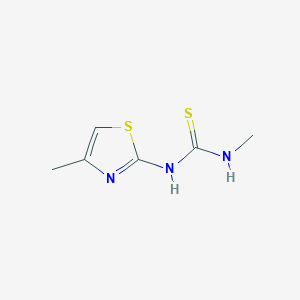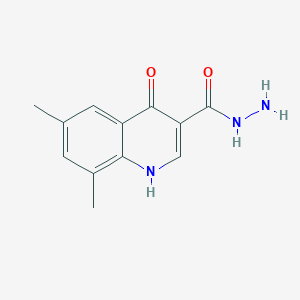
6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of a suitable precursor. One common method is the addition of hydrogen bromide to an ethene derivative, followed by further reactions to introduce the tetrahydronaphthalene ring system . The reaction conditions often require the presence of a catalyst, such as aluminum chloride or ferric bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. Additionally, the compound’s tetrahydronaphthalene ring system can interact with various enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but contains a benzene ring instead of a tetrahydronaphthalene ring.
Bromobenzene: Another brominated hydrocarbon with a simpler structure, consisting of a benzene ring with a bromine atom attached.
Uniqueness
6-(1-Bromoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H23Br |
|---|---|
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
6-(1-bromoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23Br/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
Clave InChI |
DOMFBIZSFCWWTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)

![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)

![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

